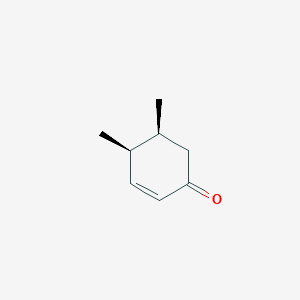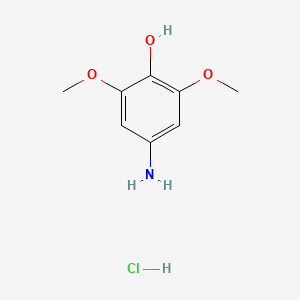![molecular formula C14H17N B12563909 1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- CAS No. 201036-30-8](/img/structure/B12563909.png)
1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C15H19N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a tert-butylphenyl group attached to the nitrogen atom of the pyrrole ring. This structural modification imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Analyse Chemischer Reaktionen
1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the aromatic ring, reducing it to a dihydropyrrole derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups. These reactions are facilitated by the electron-donating nature of the tert-butyl group, which activates the ring towards electrophilic attack.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyrrole-2,5-diones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Pyrrole derivatives, including this compound, have shown potential as bioactive molecules.
Medicine: The compound is studied for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with various molecular targets and pathways. Pyrrole derivatives are known to inhibit enzymes such as dihydrofolate reductase and tyrosine kinases . These interactions can lead to the disruption of cellular processes, resulting in cytotoxic effects. Additionally, the compound may act as an antagonist to certain receptors, further influencing biological activity.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione: This compound shares the pyrrole core but differs in the presence of carbonyl groups at positions 2 and 5. It exhibits different reactivity and biological activity.
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: This compound has a similar tert-butylphenyl group but lacks the pyrrole ring.
The uniqueness of 1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]- lies in its combination of the pyrrole ring and the tert-butylphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
201036-30-8 |
|---|---|
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)pyrrole |
InChI |
InChI=1S/C14H17N/c1-14(2,3)12-6-8-13(9-7-12)15-10-4-5-11-15/h4-11H,1-3H3 |
InChI-Schlüssel |
QFYLEADXKNLMPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


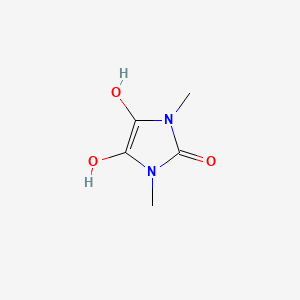
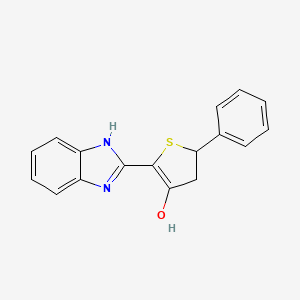
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)](/img/structure/B12563845.png)
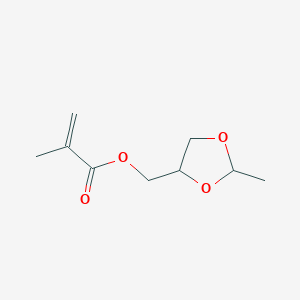
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
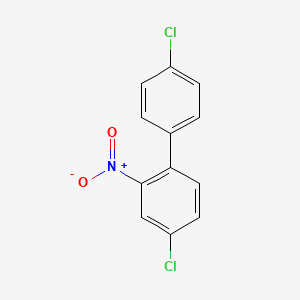

![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
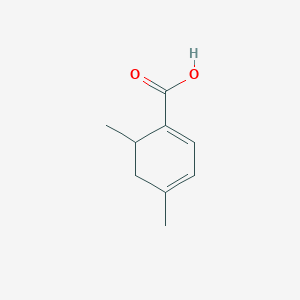


![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
